molecular formula C18H12N4O2 B2450625 8-nitro-N-quinolin-8-ylquinolin-2-amine CAS No. 330663-17-7

8-nitro-N-quinolin-8-ylquinolin-2-amine

Cat. No. B2450625
CAS RN: 330663-17-7
M. Wt: 316.32
InChI Key: WQZYPEVMXHZJOS-UHFFFAOYSA-N
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Description

“8-nitro-N-quinolin-8-ylquinolin-2-amine” is a complex organic compound that contains two quinoline rings, one of which is substituted with a nitro group and an amine group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This method can provide detailed information about the arrangement of atoms within the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Generally, nitro groups can participate in various reactions, including reduction to amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques . These could include measurements of melting point, boiling point, solubility, and spectroscopic properties.

Scientific Research Applications

Synthesis and Characterization

  • Štefane et al. (2012) described a microwave-assisted nucleophilic substitution reaction for synthesizing a series of 8-amino analogues of nitroxoline, which includes derivatives of 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process showed accelerated reactions under microwave conditions compared to conventional heating (Štefane et al., 2012).

Catalysis and Chemical Reactions

  • A study by He et al. (2016) focused on the regioselective nitration of 8-aminoquinoline amides, an integral step in the synthesis of compounds like 8-nitro-N-quinolin-8-ylquinolin-2-amine. This process used Fe(NO3)3·9H2O as a promoter and nitro source (He et al., 2016).
  • Jeong et al. (2017) discussed the rhodium(iii)-catalyzed C(sp3)-H amination reaction of 8-methylquinolines, leading to the construction of quinolin-8-ylmethanamine derivatives, which can be related to the study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Jeong et al., 2017).

Complexation and Metal Ion Detection

  • Yang et al. (1999) synthesized macrocyclic tetraazacrown ethers containing 8-aminoquinoline sidearms. These ethers could potentially have applications in complexation and detection of metal ions, relevant to the chemistry of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Yang et al., 1999).

Pharmaceutical and Biological Studies

  • Saeed et al. (2014) focused on the synthesis and characterization of compounds including N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, which is closely related to the structure and study of 8-nitro-N-quinolin-8-ylquinolin-2-amine (Saeed et al., 2014).
  • Shakir et al. (2015) synthesized metal complexes with Schiff base ligand derived from quinolin-8-amine, indicating potential pharmacological significance and relevance to 8-nitro-N-quinolin-8-ylquinolin-2-amine (Shakir et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, many quinoline derivatives have biological activity and can interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its biological activity, potential uses in materials science, and more .

properties

IUPAC Name

8-nitro-N-quinolin-8-ylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2/c23-22(24)15-8-2-5-13-9-10-16(21-18(13)15)20-14-7-1-4-12-6-3-11-19-17(12)14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZYPEVMXHZJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC3=NC4=C(C=CC=C4[N+](=O)[O-])C=C3)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-nitro-N-quinolin-8-ylquinolin-2-amine

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